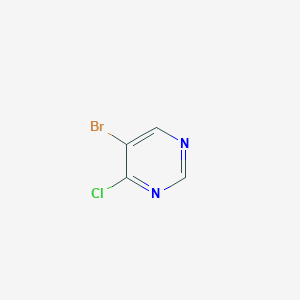

5-Bromo-4-chloropyrimidine

描述

Strategic Importance in Heterocyclic Chemistry

The pyrimidine (B1678525) ring is a fundamental structural motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and numerous synthetic drugs. wikipedia.orgscispace.com The introduction of halogen substituents, specifically a bromine atom at the 5-position and a chlorine atom at the 4-position, imparts a high degree of strategic importance to 5-bromo-4-chloropyrimidine in heterocyclic chemistry.

The presence of two different halogens allows for selective and sequential reactions. Generally, the carbon-bromine bond is more reactive towards certain catalytic systems, such as in Suzuki-Miyaura coupling reactions, than the carbon-chlorine bond. rsc.org This differential reactivity enables chemists to introduce a substituent at the 5-position while leaving the 4-position available for subsequent functionalization. rsc.org This strategic control is crucial for the efficient and regioselective synthesis of highly substituted pyrimidine derivatives, which are often key components of pharmacologically active molecules. smolecule.comchemimpex.com

Relevance as a Versatile Synthetic Intermediate

This compound serves as a versatile building block in the synthesis of a wide range of organic compounds. Its utility stems from the reactivity of its carbon-halogen bonds, which can participate in a variety of cross-coupling and nucleophilic substitution reactions.

Key Reactions and Applications:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is frequently employed to form carbon-carbon bonds. This compound can selectively react at the C5-Br bond with boronic acids to introduce aryl or heteroaryl groups. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups that can modulate the biological activity of the resulting molecules. jsscacs.edu.in

Synthesis of Fused Heterocycles: The reactive sites on this compound can be utilized to construct fused ring systems, such as pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. cdnsciencepub.com

The compound is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and compounds with potential antiviral and antibacterial properties. smolecule.com For instance, derivatives of this compound have been investigated as potential anticancer agents, showing efficacy against various cancer cell lines.

Historical Context of Pyrimidine Synthesis and Halogenation

The study of pyrimidines dates back to the 19th century, with the initial isolation of pyrimidine derivatives from biological sources. studysmarter.co.uk The first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org

The synthesis of halogenated pyrimidines has been a significant area of research, driven by the need for versatile intermediates in drug discovery and materials science. researchgate.net Halogenation of the pyrimidine ring can be achieved through various methods, including direct reaction with halogens or using halogenating agents like N-bromosuccinimide (NBS). google.com

The development of synthetic routes to polysubstituted pyrimidines, such as this compound, has been crucial for advancing the field of heterocyclic chemistry. The ability to selectively introduce different functional groups onto the pyrimidine core has enabled the creation of vast libraries of compounds for biological screening and the development of new therapeutic agents. nih.govguidechem.com

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and its derivatives.

| Property | Value | Source |

| Molecular Formula | C4H2BrClN2 | chemsrc.com |

| Molecular Weight | 193.43 g/mol | chemicalbook.com |

| Appearance | Pale yellow crystal | chemicalbook.com |

| Boiling Point | 250.7±20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.859±0.06 g/cm3 (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVLUSWQWGHYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483342 | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56181-39-6 | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloropyrimidine

Regioselective Bromination and Chlorination Approaches

Regioselectivity is a critical aspect of synthesizing 5-bromo-4-chloropyrimidine, ensuring the correct placement of the bromo and chloro substituents on the pyrimidine (B1678525) ring. Various strategies have been developed to achieve this with high precision.

Bromination of 4-Chloropyrimidine (B154816) under Controlled Conditions

A direct approach to this compound involves the regioselective bromination of 4-chloropyrimidine. This method is contingent on carefully controlling the reaction conditions to favor bromination at the C-5 position, which is activated by the nitrogen atoms in the ring but also susceptible to the directing effects of the existing chloro group. One described method involves reacting 4-chloropyrimidine with bromine in an alkaline medium. The process typically includes the slow addition of a base, such as sodium hydroxide, to a solution containing bromine, followed by the introduction of 4-chloropyrimidine. The reaction is then allowed to proceed for a specific duration to yield the desired product.

| Reactant | Reagent | Conditions | Product |

| 4-Chloropyrimidine | Bromine, Sodium Hydroxide | Alkaline medium | This compound |

Multi-step Syntheses from Precursors

Multi-step synthesis pathways offer greater control over the final structure of the target molecule by building it from carefully chosen precursors.

One such precursor is 5-bromo-2,4-dichloropyrimidine (B17362) . This compound can be synthesized from 5-bromouracil (B15302) by reacting it with phosphorus pentachloride (PCl5) in a solvent like 1,1,2-trichloroethane (B165190) under reflux. chemicalbook.com Another method involves heating 5-bromouracil with excess phosphorus oxychloride (POCl3). prepchem.com The resulting 5-bromo-2,4-dichloropyrimidine can then be selectively de-chlorinated at the 2-position to yield this compound. This selective removal is possible due to the differential reactivity of the chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring.

Another synthetic route starts from ethyl 2-ethoxyacetoacetate and urea. Although a direct multi-step synthesis to this compound from this starting material is not extensively detailed in the provided search results, a similar pathway is used for the synthesis of 4-Amino-5-bromo-2-chloropyrimidine. guidechem.com This suggests that a parallel strategy involving cyclization, chlorination, and bromination steps could potentially be adapted for the synthesis of this compound.

One-Step Synthesis Strategies from 2-Hydroxypyrimidine (B189755)

A notable one-step synthesis strategy has been developed for the closely related 5-bromo-2-chloropyrimidine (B32469), starting from 2-hydroxypyrimidine. google.compatsnap.com This patented method involves reacting 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to first yield 5-bromo-2-hydroxypyrimidine. google.compatsnap.com This intermediate is then treated with a chlorinating agent like phosphorus oxychloride in the presence of an organic amine catalyst to produce 5-bromo-2-chloropyrimidine. google.compatsnap.com While this method directly produces the 2-chloro isomer, it highlights the potential for developing a similar one-pot or streamlined synthesis for the 4-chloro isomer by modifying the starting materials or reaction conditions.

| Starting Material | Key Reagents | Intermediate | Final Product (Isomer) |

| 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | 5-Bromo-2-hydroxypyrimidine | 5-Bromo-2-chloropyrimidine |

| Phosphorus oxychloride, Organic amine |

Catalytic Synthesis Techniques

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved yields, and enhanced selectivity.

Role of N-Bromosuccinimide (NBS) in Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. chemicalbook.com It serves as a convenient source of electrophilic bromine and can be used for the bromination of a wide range of compounds, including aromatic heterocycles like pyrimidines. chemicalbook.comjst.go.jp In the context of pyrimidine synthesis, NBS is particularly useful for introducing a bromine atom at the C-5 position. jst.go.jp The reaction can be carried out under various conditions, often in solvents like carbon tetrachloride or dichloromethane. jst.go.jpgoogle.com The use of NBS is advantageous as it is a solid, making it easier to handle than liquid bromine, and the reaction byproducts are often easily removed.

Applications of Specific Organic Amine Catalysts

Organic amine catalysts are instrumental in certain synthetic transformations involving pyrimidines. For instance, in the conversion of 2-hydroxy-5-bromopyrimidine to 5-bromo-2-chloropyrimidine using phosphorus oxychloride, organic amines such as triethylamine, diisopropylethylamine, N,N-dimethylaniline, or N,N-dimethylbenzylamine are employed as catalysts. google.comchemicalbook.com These catalysts facilitate the chlorination reaction, leading to higher efficiency and yield. google.comchemicalbook.com The specific choice of amine can influence the reaction rate and outcome.

Optimized Reaction Conditions and Yield Enhancement

Temperature and Solvent Effects on Reaction Efficiency

Temperature control is a pivotal factor in the synthesis of halogenated pyrimidines. For instance, in related bromination reactions, such as the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, the process is initiated at a reduced temperature of 0°C in a solvent like dichloromethane. google.com In other synthetic pathways for similar compounds like 5-bromo-2-chloropyrimidine, the reaction temperature is maintained within a range of 30-100°C. google.com A more controlled range of 30-60°C is often preferred to minimize the volatilization of reactants and intermediates, which is crucial for maintaining a high utilization rate of the raw materials. google.com

The choice of solvent is equally critical, as it not only facilitates the dissolution of reactants but also influences reaction rates and selectivity. Dichloromethane is a common solvent for the bromination step in the synthesis of related chloro-pyridines. google.com For this compound itself, it exhibits good solubility in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane, which are often employed in its synthesis and purification stages. The selection of an appropriate solvent system is a key step in optimizing the reaction pathway.

| Parameter | Condition | Effect on Reaction | Reference Compound |

|---|---|---|---|

| Temperature | 0°C | Controlled initiation of bromination reaction. | 5-Bromo-2,4-dichloropyridine |

| Temperature | 30-60°C | Optimal range to prevent reactant volatilization and improve safety. | 5-bromo-2-chloropyrimidine |

| Solvent | Dichloromethane | Effective solvent for bromination reactions. | 5-Bromo-2,4-dichloropyridine |

| Solvent | Dimethylformamide (DMF) | Used as a solvent in chlorination steps for related compounds. | 5-bromo-2-chloropyrimidine |

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is paramount, particularly for its use in pharmaceutical applications. The purification process typically involves a series of extraction and washing steps. After the initial reaction, the crude product is often dissolved in a solvent like ethyl acetate (B1210297). google.comchemicalbook.com This is followed by washing with an acidic solution (e.g., 1mol/L hydrochloric acid) and then a basic solution to remove impurities. google.com

Further purification can be achieved by washing the organic phase with solutions such as 10% sodium thiosulfate (B1220275) to remove residual bromine, followed by a wash with saturated brine to remove water-soluble impurities. chemicalbook.com The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure. google.comchemicalbook.com To obtain a highly pure crystalline product, techniques like recrystallization or precipitation are employed. For example, the concentrated product can be dissolved in a minimal amount of a solvent like ethyl acetate and then precipitated by adding a non-solvent such as n-heptane. chemicalbook.com Final drying under vacuum yields the purified compound. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves the use of safer chemicals, minimizing waste, and improving energy efficiency. msu.edu

Environmentally Benign Reagents and Solvents (e.g., Water as a Solvent)

A core tenet of green chemistry is the use of less hazardous and environmentally benign reagents and solvents. mdpi.com Traditional syntheses of halogenated pyrimidines often use hazardous reagents like phosphorus oxychloride. chemicalbook.com Greener alternatives focus on replacing such toxic substances. For example, in the synthesis of the related 5-bromo-2-chloropyrimidine, phosphorus oxychloride can be replaced with hydrochloric acid as the chlorinating agent, catalyzed by cetyltrimethylammonium chloride, which results in fewer by-products and simpler post-reaction treatment. chemicalbook.com The search for safer solvents is also a priority, moving away from volatile and toxic organic compounds. researchgate.net While water is an ideal green solvent, its application depends on the solubility of the reactants. Other greener solvent alternatives include supercritical fluids and ionic liquids. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. jocpr.comnih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov Reactions with high atom economy, such as addition reactions, are inherently more efficient than those that produce stoichiometric by-products, like many substitution and elimination reactions. nih.govrsc.org

Waste minimization is directly linked to atom economy and is often quantified by the E-factor (Environmental factor), which measures the amount of waste generated per unit of product. nih.gov For fine chemicals and pharmaceuticals, the E-factor can be quite high, indicating significant waste generation. nih.gov Strategies to minimize waste in the synthesis of this compound involve designing synthetic routes with fewer steps, using catalytic reagents instead of stoichiometric ones, and recycling solvents and reagents where possible. nih.govresearchgate.net

| Principle | Strategy | Benefit |

|---|---|---|

| Safer Solvents and Auxiliaries | Replacing hazardous solvents (e.g., phosphorus oxychloride) with greener alternatives (e.g., hydrochloric acid, water). chemicalbook.com | Reduces toxicity and environmental impact. mdpi.com |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. rsc.org | Minimizes the generation of by-products and waste. jocpr.com |

| Catalysis | Using catalytic reagents over stoichiometric ones. nih.gov | Improves reaction efficiency and reduces waste. |

| Waste Prevention | Employing metrics like the E-factor to quantify and reduce waste streams. nih.gov | Leads to more sustainable and cost-effective processes. |

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Chloropyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring significantly lowers the electron density at the carbon atoms, particularly at positions 2, 4, and 6. This makes the C4-chloro substituent in 5-Bromo-4-chloropyrimidine susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a temporary intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to yield the substituted product. The chlorine atom is a better leaving group than the bromine atom in this specific context of nucleophilic aromatic substitution on an electron-poor heteroaromatic system.

The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution. Primary and secondary amines can readily displace the chlorine atom at the C4 position to form the corresponding 4-aminopyrimidine (B60600) derivatives. For instance, reacting this compound with an amine like methylamine (B109427) would be expected to yield 5-Bromo-N-methylpyrimidin-4-amine. Such reactions are typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrogen chloride that is formed. Studies on similar substrates, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the chlorine atom is preferentially substituted by primary amines over other potential leaving groups on the ring. chemrxiv.org The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) also demonstrates regioselective displacement, primarily at the C4 position. researchgate.net

Table 1: Representative Amination Reaction

| Reactant | Nucleophile | Product |

|---|

Thiolates (RS⁻) and alkoxides (RO⁻) are potent nucleophiles that can also displace the chlorine atom at the C4 position of the pyrimidine ring. Thiols and thiolates are considered excellent nucleophiles due to the high polarizability of the sulfur atom. masterorganicchemistry.com Their reactions with halogenated pyrimidines proceed efficiently to form thioethers. For example, treatment of a similar compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium thiophenoxide resulted in the straightforward substitution of the chlorine to yield the corresponding 4-phenylthio derivative. rsc.org

Similarly, alkoxide nucleophiles, such as sodium methoxide (B1231860) or sodium phenoxide, react to form ether linkages. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide provides the 4-phenoxy product. rsc.org These reactions demonstrate the general utility of this compound as a scaffold for introducing oxygen and sulfur-based functional groups via nucleophilic substitution at the C4 position.

Table 2: Nucleophilic Substitution with Thiol and Alkoxide Nucleophiles

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | Sodium thiophenoxide | 5-Bromo-4-(phenylthio)pyrimidine |

Cross-Coupling Reactions Utilizing Halogen Substituents

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In this compound, the two different halogen atoms allow for selective cross-coupling. The general reactivity trend for halogens in the key oxidative addition step of these catalytic cycles is I > Br > Cl > F. Consequently, the carbon-bromine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at the C4 position, enabling highly site-selective transformations.

These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition into the carbon-halogen bond. The resulting organopalladium(II) species then reacts with a coupling partner in a transmetalation or related step, followed by reductive elimination to form the final product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov Due to the higher reactivity of the C-Br bond, this compound selectively undergoes Suzuki-Miyaura coupling at the C5 position. mdpi.commdpi.com This allows for the introduction of a wide variety of aryl and heteroaryl groups at this site while leaving the C4-chloro substituent intact for potential subsequent reactions.

The reaction is typically performed using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine (B1218219) ligand. nih.govacs.org A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to facilitate the transmetalation step.

Table 3: Typical Suzuki-Miyaura Coupling Reaction

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 4-Chloro-5-phenylpyrimidine |

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgchemeurope.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. acsgcipr.org

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound would occur selectively at the more reactive C5-bromo position. This transformation enables the synthesis of 5-aminopyrimidine (B1217817) derivatives. The catalytic system consists of a palladium precursor and a sterically hindered phosphine ligand, which is crucial for promoting the reductive elimination step that forms the C-N bond. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required.

Table 4: Representative Buchwald-Hartwig Amination Reaction

| Reactant | Amine | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Aniline | Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 4-Chloro-N-phenylpyrimidin-5-amine |

Palladium-Catalyzed Cross-Coupling Reactions

Carbonylative Coupling Reactions

Carbonylative coupling reactions represent a powerful tool for the introduction of a carbonyl moiety, offering a direct route to valuable derivatives such as amides, esters, and ketones. In the context of this compound, these transformations are typically catalyzed by transition metals, most notably palladium. The general principle involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile.

Palladium-catalyzed aminocarbonylation, for instance, allows for the synthesis of carboxamides from aryl halides. acs.orgnih.gov While specific studies on the aminocarbonylation of this compound are not extensively detailed in the reviewed literature, the known reactivity of aryl bromides suggests that it would readily participate in such reactions. A general representation of this process is the coupling of a heteroaryl bromide with an amine and carbon monoxide, a transformation that often requires elevated temperatures. acs.org However, the use of highly active catalyst systems, such as those employing palladacycle precatalysts, can facilitate these reactions at lower temperatures, which is beneficial for substrates with sensitive functional groups. acs.org

Similarly, alkoxycarbonylation, the synthesis of esters from aryl halides, is another pertinent transformation. rsc.orgnih.gov This palladium-catalyzed reaction involves the coupling of an aryl halide with an alcohol in the presence of carbon monoxide. The development of specialized phosphine ligands has been crucial in advancing the efficiency and scope of these reactions. rsc.org Given the reactivity of the C-Br bond in this compound towards palladium catalysis, it is expected to be a suitable substrate for alkoxycarbonylation, yielding the corresponding 5-alkoxycarbonyl-4-chloropyrimidine.

The following table illustrates the expected products from the carbonylative coupling of this compound with representative nucleophiles.

| Nucleophile | Expected Product | Reaction Type |

| R₂NH (Amine) | 5-(N,N-dialkylcarbamoyl)-4-chloropyrimidine | Aminocarbonylation |

| ROH (Alcohol) | 5-(Alkoxycarbonyl)-4-chloropyrimidine | Alkoxycarbonylation |

Reactivity Preferences: C-Cl vs. C-Br Bond Activation

A key aspect of the chemical reactivity of this compound is the differential reactivity of the C-Cl and C-Br bonds. In transition metal-catalyzed cross-coupling reactions, the activation of the carbon-halogen bond is a critical step, and its facility generally follows the trend I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond as the halogen atom becomes larger.

In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond. This chemoselectivity has been observed in Suzuki-Miyaura cross-coupling reactions, where 5-bromo-2-chloropyrimidine (B32469) selectively reacts at the C5 position, the site of the bromine atom. researchgate.netrsc.org This preferential reactivity allows for the selective functionalization of the 5-position of the pyrimidine ring while leaving the chlorine atom at the 4-position intact for subsequent transformations.

The following table summarizes the expected site of reaction for different types of transformations based on the relative reactivity of the C-Br and C-Cl bonds.

| Reaction Type | Preferred Reaction Site | Rationale |

| Palladium-catalyzed cross-coupling | C5 (C-Br) | Lower C-Br bond dissociation energy facilitates oxidative addition. |

| Nucleophilic aromatic substitution | C4 (C-Cl) | Higher electronegativity of chlorine can activate the position for nucleophilic attack, though relative leaving group ability can be complex. |

Reactions with Organometallic Reagents (e.g., Triorganoindium)

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. The reaction of this compound with such reagents is expected to proceed with high regioselectivity, targeting the more reactive C-Br bond. While the use of a broad range of organometallic reagents is feasible, reactions involving organoindium compounds have been specifically noted.

The cross-coupling of 5-bromo-2-chloropyrimidine with tri(3-indolyl)indium and other aryl- and heteroarylindium reagents has been reported to yield the corresponding 2-chloro-5-substituted pyrimidines. This indicates a selective reaction at the C-Br bond, which is consistent with the principles of palladium-catalyzed cross-coupling reactions.

Other common organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are also expected to react selectively with this compound. For instance, Kumada-Tamao-Corriu reactions, which employ Grignard reagents in the presence of a nickel or palladium catalyst, are known to be effective for the cross-coupling of aryl halides. rsc.org Given the higher reactivity of the C-Br bond, the reaction of this compound with a Grignard reagent would be anticipated to primarily yield the 5-substituted-4-chloropyrimidine.

Exploration of Other Transition Metal Catalysis

While palladium is the most extensively studied catalyst for cross-coupling reactions involving aryl halides, other transition metals have emerged as viable and sometimes advantageous alternatives. These alternative catalytic systems can offer different reactivity profiles, cost benefits, and functional group tolerance.

Nickel-catalyzed cross-coupling reactions, for example, have gained significant attention as a more economical alternative to palladium. Nickel catalysts have been successfully employed in the amination of aryl chlorides and in Suzuki-Miyaura couplings. rsc.orgacs.org Specifically, a nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines, though it was found to be inhibited by α-halo-N-heterocycles. rsc.org

Copper-promoted reactions have also been utilized for the functionalization of pyrimidine derivatives. For instance, a copper-promoted dehydrosulfurative C-N cross-coupling of a dihydropyrimidinethione with amines has been reported to produce 2-aminopyrimidines. nih.gov This demonstrates the utility of copper in facilitating C-N bond formation in pyrimidine systems.

Cobalt-catalyzed cross-coupling reactions represent another alternative. A cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrimidines has been developed, which proceeds via the in-situ formation of an organozinc reagent. nih.gov This method provides a practical route to 2-aryldiazines.

The following table provides an overview of potential alternative transition metal catalysts for the functionalization of this compound.

| Metal Catalyst | Potential Application |

| Nickel | Suzuki-Miyaura, Kumada-Tamao-Corriu, and Buchwald-Hartwig amination reactions. |

| Copper | C-N and C-S bond-forming reactions. |

| Cobalt | Cross-coupling with organozinc reagents. |

Derivatization via Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the regioselective generation of organometallic intermediates from organic halides. harvard.edu This reaction is particularly useful for bromo- and iodoarenes and typically involves treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.

For this compound, the bromine atom at the 5-position is the expected site for halogen-metal exchange due to the greater propensity of bromine to undergo this transformation compared to chlorine. The reaction of this compound with an organolithium reagent would generate a 4-chloro-5-lithiopyrimidine intermediate. This lithiated species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.

The general scheme for a halogen-metal exchange followed by electrophilic trapping is as follows:

This compound + R-Li → 4-chloro-5-lithiopyrimidine + R-Br 4-chloro-5-lithiopyrimidine + E⁺ → 5-E-4-chloropyrimidine

This two-step sequence allows for the introduction of functionalities that may not be accessible through direct cross-coupling reactions. The choice of the organolithium reagent and the reaction conditions are critical to avoid side reactions, such as nucleophilic attack on the pyrimidine ring.

Oxidation and Reduction Potentials of the Pyrimidine Core

The electrochemical properties of the pyrimidine core are of significant interest due to the role of pyrimidine derivatives in biological redox processes and their potential applications in materials science. The oxidation and reduction potentials of the pyrimidine ring are influenced by the nature and position of its substituents.

Studies on the one-electron redox potentials of pyrimidines and related compounds have shown that these heterocycles are electrochemically active. acs.org The introduction of electron-withdrawing groups, such as halogens, is expected to make the pyrimidine ring more susceptible to reduction (i.e., have a less negative reduction potential) and more resistant to oxidation (i.e., have a more positive oxidation potential).

The following table provides a qualitative comparison of the expected redox properties of this compound relative to pyrimidine.

| Compound | Oxidation Potential | Reduction Potential |

| Pyrimidine | Baseline | Baseline |

| This compound | More positive (harder to oxidize) | Less negative (easier to reduce) |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 4 Chloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule.

Vibrational Mode Analysis and Functional Group Identification

Specific experimental IR and Raman spectra, including tables of vibrational frequencies and their corresponding mode assignments for 5-Bromo-4-chloropyrimidine, are not available in the public domain based on the conducted search. Such an analysis would typically identify characteristic vibrations for the C-H, C=N, C=C, C-Cl, and C-Br bonds within the molecule.

Correlation with Theoretical Vibrational Frequencies

No research correlating experimental IR and Raman data with theoretical (e.g., DFT-calculated) vibrational frequencies for this compound could be located. This type of study is essential for a detailed and accurate assignment of the fundamental vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can provide structural information through fragmentation analysis.

For this compound, mass spectrometric analysis has identified the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 192. ambeed.com This is consistent with the molecule's molecular weight (193.43 g/mol ), accounting for the addition of a proton. High-resolution mass spectrometry provides a more precise exact mass of 191.908981. chemsrc.com A detailed analysis of the fragmentation pattern, which would provide further structural confirmation, was not available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₄H₂BrClN₂.

HRMS analysis measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. The presence of bromine and chlorine, which have significant naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl, respectively), results in a characteristic isotopic pattern that further confirms the compound's identity. The experimentally measured mass from an HRMS instrument would be compared against the theoretical value; a match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 4 | 48.00000 |

| Hydrogen | ¹H | 1.00783 | 2 | 2.01566 |

| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |

| Chlorine | ³⁵Cl | 34.96885 | 1 | 34.96885 |

| Nitrogen | ¹⁴N | 14.00307 | 2 | 28.00614 |

| Total Theoretical Exact Mass [M]⁺ | 191.90899 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer (e.g., via electron impact), the this compound molecule forms a molecular ion (M⁺), which is energetically unstable and breaks apart into smaller, characteristic fragment ions.

The analysis of these fragments helps to piece together the original structure. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a distinctive pattern of peaks: an M⁺ peak, an (M+2) peak (from ⁸¹Br or ³⁷Cl), and an (M+4) peak (from ⁸¹Br and ³⁷Cl). The most probable fragmentation pathways for this compound would involve the cleavage of the carbon-halogen bonds, which are typically the weakest bonds in the molecule. The pyrimidine (B1678525) ring itself can also undergo fragmentation, often through the loss of neutral molecules like hydrogen cyanide (HCN).

A plausible fragmentation pathway would include:

Loss of a bromine atom: The molecular ion loses a bromine radical (•Br) to form a [M-Br]⁺ fragment.

Loss of a chlorine atom: Alternatively, the molecular ion can lose a chlorine radical (•Cl) to generate a [M-Cl]⁺ fragment.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring, for example, by elimination of an HCN molecule from the [M-Br]⁺ or [M-Cl]⁺ ions.

The relative abundance of these fragment ions provides insights into the stability of the ions and the corresponding neutral radicals.

| m/z (using ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Description |

|---|---|---|

| 192 | [C₄H₂⁷⁹Br³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 194 | [C₄H₂⁸¹Br³⁵ClN₂]⁺ or [C₄H₂⁷⁹Br³⁷ClN₂]⁺ | Isotopic Peak (M+2) |

| 196 | [C₄H₂⁸¹Br³⁷ClN₂]⁺ | Isotopic Peak (M+4) |

| 157 | [C₄H₂³⁵ClN₂]⁺ | Loss of •Br from M⁺ |

| 113 | [C₄H₂⁷⁹BrN₂]⁺ | Loss of •Cl from M⁺ |

| 130 | [C₃H³⁵ClN]⁺ | Loss of •Br and HCN from M⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. The structural features responsible for this absorption are known as chromophores.

In this compound, the chromophore is the pyrimidine ring itself. This heteroaromatic system contains σ (sigma) bonds, π (pi) bonds, and non-bonding (n) electron pairs on the two nitrogen atoms. The presence of π-bonds and heteroatoms with lone pairs allows for specific types of electronic transitions, primarily π → π* and n → π*. researchgate.net

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.

n → π transitions:* These occur when an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) is promoted to a π* antibonding orbital. These transitions are lower in energy than π → π* transitions and therefore appear at longer wavelengths. They are generally of much lower intensity.

The exact wavelength of maximum absorbance (λmax) can be influenced by the substituents (bromine and chlorine) on the pyrimidine ring, which can act as auxochromes and slightly modify the energy levels of the molecular orbitals.

| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | π bonding → π antibonding | High | High (Strong Absorption) |

| n → π | non-bonding → π antibonding | Low | Low (Weak Absorption) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, it is possible to elucidate detailed structural information, including bond lengths, bond angles, and torsional angles. This method provides an unambiguous map of the molecular structure in the solid state and reveals intermolecular interactions such as halogen bonding or π-stacking that dictate the crystal packing.

Despite a thorough search of scientific literature and crystallographic databases, a solved single-crystal X-ray structure for this compound has not been publicly reported. Therefore, specific experimental data on its solid-state conformation, crystal system, and unit cell parameters are not available for inclusion at this time. Were such data available, it would provide definitive proof of the molecular geometry and the nature of non-covalent interactions governing its solid-state assembly.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Chloropyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, spectroscopic properties, and molecular orbitals of molecules like 5-Bromo-4-chloropyrimidine. researchgate.netfigshare.com Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The first step in most computational analyses is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The resulting optimized structure provides a realistic three-dimensional representation for further analysis. mdpi.com

Electronic structure analysis delves into the distribution of electrons within the optimized molecular geometry. This includes examining the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular interactions. aimspress.com

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-Br) | ~1.89 Å |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C=N) | ~1.33 Å |

| Bond Angle (N-C-N) | ~115° |

| Bond Angle (C-C-Br) | ~121° |

| Bond Angle (C-C-Cl) | ~123° |

Note: The values in this table are representative and based on DFT calculations of similar halogenated pyrimidine (B1678525) structures.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.netnih.gov These theoretical shifts are valuable for assigning signals in experimentally obtained spectra.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. This information is crucial for interpreting Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax), which correspond to electronic transitions between molecular orbitals. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (H2) | ~8.7 ppm | Proton at position 2 |

| δ (H6) | ~8.9 ppm | Proton at position 6 | |

| IR | ν | ~3100 cm⁻¹ | Aromatic C-H stretching |

| ν | ~1550 cm⁻¹ | C=N/C=C ring stretching | |

| ν | ~850 cm⁻¹ | C-Cl stretching | |

| ν | ~650 cm⁻¹ | C-Br stretching | |

| UV-Vis | λmax | ~260 nm | π → π* transition |

Note: Predicted values are estimations based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rasayanjournal.co.in The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity. irjweb.com

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.1 eV |

| E(LUMO) | -1.5 eV |

| Energy Gap (ΔE) | 5.6 eV |

Note: These values are representative estimations derived from DFT calculations on similar halogenated heterocycles.

Quantum Chemical Descriptors and Reactivity Predictions

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. researchgate.net These global reactivity descriptors, framed within conceptual DFT, help predict how a molecule will behave in a chemical reaction. rasayanjournal.co.inhakon-art.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (E(LUMO) - E(HOMO))/2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive. rasayanjournal.co.in

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as -(E(HOMO) + E(LUMO))/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as μ²/2η.

Table 4: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Predicted Value |

|---|---|---|

| Chemical Hardness | η | 2.80 eV |

| Chemical Softness | S | 0.36 eV⁻¹ |

| Electronegativity | χ | 4.30 eV |

| Chemical Potential | μ | -4.30 eV |

| Electrophilicity Index | ω | 3.29 eV |

Note: Values are derived from the predicted HOMO/LUMO energies.

Molecular Dynamics Simulations for Conformational Analysis (If Applicable)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. While MD is crucial for studying the conformational flexibility of large, non-rigid molecules, its application for the conformational analysis of this compound is limited. frontiersin.org As a small, planar aromatic system, the molecule possesses very little conformational freedom. Its structure is rigid, and significant deviations from planarity are energetically unfavorable. Therefore, extensive MD simulations for conformational analysis are generally not necessary. However, MD can be useful for studying the molecule's interactions and dynamics within a solvent or when bound to a biological target.

Applications and Emerging Research Directions of 5 Bromo 4 Chloropyrimidine Derivatives

Medicinal Chemistry and Drug Discovery

5-Bromo-4-chloropyrimidine serves as a crucial intermediate and a versatile starting compound in the field of medicinal chemistry and drug discovery. Its unique structure, featuring reactive halogen atoms at different positions on the pyrimidine (B1678525) ring, allows for selective chemical modifications, making it an essential building block for the synthesis of a wide array of biologically active molecules. nih.gov Researchers utilize this compound to develop novel therapeutic agents by introducing various functional groups to create derivatives with specific pharmacological properties. Its applications are extensive, leading to the creation of compounds aimed at treating a range of diseases, including cancer, as well as viral, bacterial, and fungal infections. ijpcbs.com

Synthesis of Biologically Active Molecules

The chemical reactivity of this compound makes it a valuable scaffold in organic synthesis for creating complex, biologically active molecules. The presence of both a bromo and a chloro substituent allows for sequential and site-selective reactions, such as nucleophilic substitution and cross-coupling reactions. This differential reactivity is leveraged by medicinal chemists to construct diverse molecular libraries. Pyrimidine-based compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and antidiabetic properties. nih.gov The this compound core is a common feature in the synthesis of novel compounds designed to interact with specific biological targets, playing a pivotal role in the development of new therapeutic leads. nih.govchemimpex.com

Anticancer Agents and Receptor Tyrosine Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, and derivatives of this compound are actively investigated for their potential in this area. nih.govnih.gov These derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. ijpcbs.comnih.gov

Research has focused on developing these compounds as Receptor Tyrosine Kinase (RTK) inhibitors. For instance, novel series of 5-bromo-pyrimidine derivatives have been synthesized and tested for their ability to inhibit Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia. nih.gov In these studies, several derivatives demonstrated potent inhibitory activity, suggesting they could be promising leads for developing alternatives to existing therapies like Dasatinib. ijpcbs.comnih.gov The in vitro anticancer screening of these compounds has shown significant activity against a panel of tumor cell lines. ijpcbs.com

| Derivative Type | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Substituted Pyrimidine-Sulfonamides | Hela (Cervix), A549 (Lung), MCF-7 (Breast), A2780 (Ovarian), BGC-823 (Gastric) | Certain compounds (5c, 5e) exhibited potent anticancer activity, comparable to the reference drug Dasatinib. ijpcbs.com | ijpcbs.com |

| Dasatinib Analogues | HCT116 (Colon), A549 (Lung), K562 (Leukemia), U937 (Leukemia) | Several compounds emerged as potent Bcr/Abl kinase inhibitors, particularly against K562 cells. nih.gov | nih.gov |

| Phenyl substituted triazole and acetohydrazide derivatives | K562 (Leukemia) | Specific compounds (6g, 7d, 9c, 10e) were identified as potent Bcr/Abl kinase inhibitors. researchgate.net | researchgate.net |

| 4,6-substituted pyrimidine derivatives | LoVo (Colon), LoVo/DX (Resistant Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical), CCRF-CEM (Leukemia), THP-1 (Monocytic) | All tested compounds showed inhibitory activity on the proliferation of all cancer cell lines. nih.gov | nih.gov |

Antiviral, Antimicrobial, and Antifungal Compounds

Derivatives of this compound are utilized in the synthesis of compounds with a wide range of antimicrobial properties. chemimpex.com The pyrimidine core is fundamental to many compounds exhibiting antiviral, antibacterial, and antifungal activities. nih.govekb.eg

Researchers have synthesized novel series of 5-bromo-pyrimidine derivatives and evaluated their efficacy against various pathogens. ijpcbs.com These studies have demonstrated that specific modifications to the pyrimidine ring can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. ijpcbs.comresearchgate.net For example, a series of 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and tested, with one compound in particular showing significant activity against the tested pathogenic bacterial and fungal strains. researchgate.net

| Derivative Type | Tested Bacteria | Tested Fungi | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Pyrimidine-Sulfonamides and related compounds | Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa | Saccharomyces cerevisiae, Candida tropicalis, Aspergillus niger | Several compounds exhibited a broad spectrum of antimicrobial activity against the tested strains. ijpcbs.com | ijpcbs.com |

| 5‑bromo‑2‑chloropyrimidin-4-amine derivatives | Pathogenic bacterial strains | Pathogenic fungal strains | Compound N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide showed significant activity. researchgate.net | researchgate.net |

| 5′-Norcarbocyclic Pyrimidine Derivatives | M. tuberculosis, M. bovis | Not specified | Derivatives showed antimycobacterial activity, dependent on the length and structure of the substituent at the C-5 position. mdpi.com | mdpi.com |

Endothelin Receptor Antagonists (e.g., Macitentan Precursors)

A significant application of bromo-pyrimidine derivatives is in the synthesis of Macitentan, an orally active and potent dual endothelin receptor antagonist. acs.orggoogle.com Macitentan is used for the treatment of pulmonary arterial hypertension. google.com The synthesis of Macitentan involves the use of 5-bromo-2-chloropyrimidine (B32469) as a key building block. acs.org

In the synthesis process, the 5-bromo-2-chloropyrimidine moiety is attached to a side chain of the core molecule in one of the final steps. acs.orggoogle.com For example, a common synthetic route involves reacting an intermediate alcohol with 5-bromo-2-chloropyrimidine in the presence of a base like sodium hydride or potassium tert-butoxide to form the final ether linkage, yielding Macitentan. google.com This demonstrates the critical role of 5-bromo-2-chloropyrimidine as an advanced precursor in the manufacture of this important therapeutic agent.

Anticonvulsant Activity of Derivatives

The pyrimidine scaffold is of significant interest due to its versatile pharmacological effects, which include anticonvulsant properties. researchgate.net A large number of pyrimidine derivatives have been described as having a broad spectrum of biological potential, including as anti-convulsant agents. researchgate.netnih.gov Studies have highlighted the outstanding anticonvulsant properties of various pyrimidine derivatives. researchgate.net Research in this area includes the synthesis and characterization of derivatives of compounds like 5-bromo-2,4-dichloropyrimidine (B17362), a closely related starting material, for their potential anticonvulsant activity. researchgate.net The incorporation of the pyrimidine scaffold with other nitrogenous heterocyclic rings has also led to the discovery of significant anticonvulsant agents. researchgate.net

Novel Pyrimidine Analogues with Diverse Pharmacological Properties

The inherent versatility of the pyrimidine ring system has prompted extensive research into novel analogues with a wide array of pharmacological activities. nih.govnih.gov Beyond the specific applications in cancer, infectious diseases, and central nervous system disorders, pyrimidine derivatives have shown potential as anti-inflammatory, analgesic, antioxidant, antimalarial, and anti-diabetic agents. nih.govnih.gov The substitution pattern on the pyrimidine ring significantly influences the biological activity. For instance, the presence of bromine and chlorine atoms, as in this compound, provides reactive handles for synthetic chemists to introduce diverse functionalities, thereby generating libraries of novel compounds for biological screening. nih.gov The development of new synthetic methodologies continues to expand the chemical space accessible from pyrimidine starting materials, leading to the discovery of new analogues with unique and potent therapeutic properties. nih.govbohrium.com

Agrochemical Development

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to its presence in numerous biologically active molecules. avantorsciences.com Derivatives of this compound are actively researched for their potential to yield new and effective pesticides, including herbicides and insecticides. The strategic placement of the bromo and chloro substituents on the pyrimidine ring provides reactive sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

This compound is a key building block in the synthesis of novel pesticides. The increasing challenge of pesticide resistance necessitates the discovery of new compounds with different modes of action. Researchers utilize this compound as a starting material to create more complex molecules with desired biological activities.

One area of research involves the synthesis of pyrimidin-4-amine derivatives. A study focused on creating a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. In this synthesis, a key intermediate was prepared, which was then reacted with various reagents to produce the final compounds. Among these, a derivative incorporating the 5-bromo-pyrimidin-4-amine structure, specifically 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) , was synthesized and evaluated for its pesticidal properties. The structures of these synthesized compounds were confirmed using analytical techniques such as 1H NMR, 13C NMR, and HRMS.

Derivatives of pyrimidine are well-recognized for their broad-spectrum biological activities, including herbicidal, insecticidal, and fungicidal properties. avantorsciences.com Research into derivatives of this compound has yielded compounds with significant potential in crop protection.

Herbicidal Properties: Phenylpyrimidine derivatives, a subclass of pyrimidine compounds, have been extensively studied for their herbicidal activity. These compounds typically function by inhibiting specific enzymes that are crucial for plant growth and development, ultimately leading to the death of the targeted weed. While direct studies on the herbicidal activity of this compound itself are not detailed in the provided results, the broader class of pyrimidine derivatives shows significant promise, indicating a potential avenue for future research with this specific compound.

Insecticidal and Fungicidal Properties: Bioassays have demonstrated that derivatives synthesized from 5-bromo-pyrimidine structures possess excellent insecticidal and fungicidal activity. The compound U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine) showed broad-spectrum activity against various pests.

Specifically, it was tested against the insect Mythimna separata (armyworm), showing potent insecticidal effects. Its efficacy was also confirmed against other pests like Aphis medicagini and Tetranychus cinnabarinus. Furthermore, this compound exhibited significant fungicidal activity against Pseudoperonospora cubensis, the causal agent of downy mildew.

The following table summarizes the biological activity data for compound U8 compared to commercial standards.

| Compound/Pesticide | Target Organism | Type of Activity | Measurement | Value (mg/L) |

| U8 | Mythimna separata | Insecticidal | LC₅₀ | 4.22 ± 0.47 |

| Flufenerim (Control) | Mythimna separata | Insecticidal | LC₅₀ | 3.14 ± 0.73 |

| U8 | Pseudoperonospora cubensis | Fungicidal | EC₅₀ | 30.79 ± 2.21 |

| Azoxystrobin (Control) | Pseudoperonospora cubensis | Fungicidal | EC₅₀ | 3.18 ± 0.21 |

LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. EC₅₀ (Effective Concentration, 50%) is the concentration of a drug that gives a half-maximal response.

Materials Science and Advanced Functional Materials

Based on the provided search results, there is no specific information available regarding the application of this compound or its direct derivatives in the field of materials science for the development of advanced functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), or conducting polymers. While pyrimidine derivatives, in general, are utilized in these areas, the research specifically mentioning the 5-bromo-4-chloro substituted variant was not found.

Exploration in Supramolecular Chemistry and Ligand Design

Based on the provided search results, there is no specific information available concerning the use of this compound in the field of supramolecular chemistry or for the explicit purpose of ligand design in contexts such as molecular recognition, self-assembly, or host-guest chemistry. While the pyrimidine structure is a common motif in ligands for metal complexes, specific studies detailing the role of this compound in these applications were not identified.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing and functionalizing pyrimidine (B1678525) derivatives often involve harsh reaction conditions, hazardous reagents, and multi-step procedures, leading to significant waste generation. nih.goveurekaselect.com Future research must prioritize the development of more efficient and sustainable synthetic routes to 5-bromo-4-chloropyrimidine and its derivatives, aligning with the principles of green chemistry. nih.govnih.gov

Key areas of focus will include:

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation can significantly reduce solvent usage, energy consumption, and purification efforts. eurekaselect.com

Catalysis: The exploration of novel catalysts, including biocatalysts and reusable heterogeneous catalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. nih.gov For instance, a one-step synthesis method for 5-bromo-2-chloropyrimidine (B32469) has been developed using organic amine catalysis, which offers a safer and more energy-efficient alternative to traditional methods. google.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. nih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-renewable solvents, is a critical aspect of sustainable synthesis. eurekaselect.com

A recent patent highlights a simplified and more efficient production process for 5-bromo-2-chloropyrimidine, which claims to increase production efficiency by more than four times and improve the utilization of bromine by over 100% compared to traditional methods. google.com Further research in these areas will be crucial for making the synthesis of this compound and its derivatives more economically viable and environmentally friendly.

Targeted Design of Highly Selective Derivatives for Therapeutic Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ijpcbs.com this compound, with its two distinct reactive sites, serves as a versatile starting material for the synthesis of novel therapeutic agents. A significant future challenge lies in the rational design of derivatives with high potency and selectivity for specific biological targets, thereby minimizing off-target effects and potential toxicity. nih.gov

Future research in this area should focus on:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design inhibitors that fit precisely into the active site. This approach can lead to the development of highly potent and selective drugs.

Covalent Inhibitors: The electrophilic nature of the chloro- and bromo-substituents on the pyrimidine ring makes this compound an attractive scaffold for the development of targeted covalent inhibitors. nih.gov These inhibitors form a stable covalent bond with a specific amino acid residue in the target protein, leading to prolonged and often irreversible inhibition. For instance, a 5-bromo-2-chloropyrimidine analogue has been successfully developed as a covalent inhibitor of the kinase MSK1, demonstrating the potential of this strategy. nih.gov

Fragment-Based Drug Discovery: Screening smaller molecular fragments for weak binding to a biological target and then growing or linking these fragments to create more potent leads. The this compound core could serve as a valuable starting fragment.

A study on novel 5-bromo-pyrimidine derivatives has demonstrated their potential as anticancer and antimicrobial agents, highlighting the therapeutic promise of this class of compounds. ijpcbs.com The continued exploration of structure-activity relationships will be crucial for optimizing the therapeutic potential of derivatives of this compound.

Integration of AI and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and chemical synthesis. bohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. beilstein-journals.orgnih.gov

In the context of this compound, AI and ML can be applied to:

Predicting Bioactivity: ML models can be trained to predict the biological activity of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Optimizing Reaction Conditions: Bayesian optimization and other ML algorithms can be used to efficiently explore the vast parameter space of a chemical reaction to find the optimal conditions for yield, selectivity, and sustainability. rsc.orgduke.edu This can significantly reduce the number of experiments required, saving time and resources.

De Novo Drug Design: Generative models can design novel molecular structures with desired properties from scratch, potentially leading to the discovery of innovative therapeutic agents based on the this compound scaffold.

While the application of AI and ML to specific reactions involving this compound is still in its early stages, the broader success of these techniques in chemical research suggests a significant potential for their future impact. beilstein-journals.orgnih.gov

In-depth Mechanistic Studies of Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to functionalize halogenated pyrimidines, detailed mechanistic studies specifically involving this compound are limited. mdpi.comnih.govnih.gov

Future research should focus on:

Elucidating Reaction Pathways: Using a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling (e.g., density functional theory) to map out the detailed steps of key reactions. mit.eduresearchgate.net

Understanding Regioselectivity: Investigating the factors that control the selective reaction at the C4-Cl versus the C5-Br position is crucial for the controlled synthesis of specific isomers.

Discovering Novel Reactivity: In-depth mechanistic understanding can lead to the discovery of entirely new transformations and applications for this compound.

By gaining a deeper insight into the fundamental reactivity of this compound, chemists can unlock its full potential as a versatile building block in organic synthesis and medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Bromo-4-chloropyrimidine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyrimidine precursors. For example, stannous chloride (SnCl₂) in hydrochloric acid (HCl) can reduce nitro groups in intermediates (e.g., 4-nitropyrimidine derivatives) to amines, followed by bromination/chlorination steps. Post-reaction purification via recrystallization (e.g., using acetonitrile) achieves >90% yield and >97% purity .

- Key Steps :

- Control reaction temperature (e.g., 273 K for nitro group reduction).

- Use anhydrous sodium sulfate for drying organic extracts.

- Monitor purity via GC or HPLC .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocol :

- Wear PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Store at 0–6°C in airtight containers to prevent decomposition .

- Dispose of waste via certified hazardous waste management services to mitigate environmental risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Characterization Methods :

- Melting Point : Determine purity using differential scanning calorimetry (DSC); expected range: 70–80°C (varies by isomer) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl at C4, Br at C5).

- Mass Spectrometry : Confirm molecular weight (193.43 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound derivatives influence supramolecular assembly?

- Crystallographic Insights :

- Derivatives like 5-Bromo-2-chloropyrimidin-4-amine form planar pyrimidine rings (r.m.s. deviation: 0.087 Å) with N–H···N hydrogen bonds, creating 2D networks .

- Design Strategy : Modify substituents (e.g., –NH₂) to tune hydrogen-bond strength and dimensionality. Use X-ray diffraction to validate crystal packing .

Q. What strategies can resolve contradictions in reactivity between this compound and its isomers?

- Reactivity Analysis :

- Compare electrophilic substitution rates at C2 vs. C4 using DFT calculations.

- Experimental validation: Perform Suzuki-Miyaura coupling to assess site selectivity.

- Data Table :

| Isomer | Suzuki Coupling Yield (%) | Preferred Reaction Site |

|---|---|---|

| 5-Bromo-4-chloro | 85 | C5-Br |

| 5-Bromo-2-chloro | 72 | C2-Cl |

| Hypothetical data based on analogous pyrimidine reactivity . |

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Optimization Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。